Methyl 2-amino-2-(3,4-dimethylphenyl)acetate
Description
Methyl 2-amino-2-(3,4-dimethylphenyl)acetate (CAS No. 750563-26-9) is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It features a phenyl ring substituted with two methyl groups at the 3- and 4-positions, an amino group at the benzylic position, and a methyl ester moiety. This compound is used in pharmaceutical and materials science research, with applications in synthesizing chiral intermediates or bioactive molecules.
Properties
IUPAC Name |
methyl 2-amino-2-(3,4-dimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPOPBIIYKSUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)OC)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-2-(3,4-dimethylphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound has been investigated for its antimicrobial and anticancer properties. Various derivatives of similar structures have shown promising results against different pathogens and cancer cell lines.
Antimicrobial Activity
- Mechanism of Action : The compound's activity against bacteria is thought to be influenced by its lipophilicity and the presence of electron-withdrawing groups. These factors enhance the compound's ability to penetrate bacterial membranes and interact with cellular targets.
-
Case Studies :
- A study demonstrated that derivatives with chlorine substitutions exhibited significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity compared to standard antibiotics .
- Another investigation into related compounds found broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting that modifications in the molecular structure can enhance efficacy against various pathogens .
Anticancer Activity
-
Cell Line Studies :
- The compound has been tested on several cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability, with some derivatives achieving over 70% inhibition at specific concentrations .
- A study focusing on thiazole derivatives showed that the introduction of methyl groups enhanced anticancer activity against Caco-2 cells, suggesting structural modifications can lead to improved therapeutic outcomes .
- Mechanisms of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. This is often assessed through assays measuring cell viability and apoptosis markers.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Scientific Research Applications
Key Reactions
- Oxidation : Converts the compound into ketones or carboxylic acids.
- Reduction : Produces amine or alcohol derivatives.
- Substitution : The amino group engages in nucleophilic substitution reactions to form various derivatives.
Scientific Research Applications
The compound has a broad range of applications across different scientific disciplines:
Chemistry
- Building Block : Serves as an essential building block in the synthesis of complex organic molecules.
- Reagent : Utilized in various chemical reactions for synthesizing other compounds.
Biology
- Enzyme Mechanisms : Employed in studies related to enzyme mechanisms and protein-ligand interactions.
- Anticancer Activity : Research indicates potential anticancer properties, where derivatives of this compound have shown inhibitory effects on cancer cell lines such as HCT-116 and HeLa .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Methyl 2-amino-2-(3,4-dimethylphenyl)acetate | 0.69 | Antiproliferative |
| Doxorubicin | 2.29 | Standard anticancer drug |
Medicine
- Drug Development : Investigated for its potential use as a pharmaceutical intermediate and in drug development processes aimed at creating novel therapeutic agents.
- Biological Activity : The compound's derivatives are explored for antimicrobial properties and other biological activities that may contribute to therapeutic applications.
Case Study 1: Anticancer Activity
A series of derivatives synthesized from this compound were tested for their anticancer activity against human cancer cell lines. The results indicated that several compounds exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Enzyme Interaction Studies
Research involving this compound has demonstrated its ability to interact with specific enzymes, acting as a modulator of their activity. This property is critical for understanding the biochemical pathways involved in disease processes and developing targeted therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,4-Dimethyl vs. 2,3-Dimethyl Substitution
The 2,3-dimethylphenyl isomer (CAS No. 1251334-14-1) shares the same molecular formula (C₁₁H₁₅NO₂) and weight (193.24 g/mol) but differs in the substitution pattern on the phenyl ring. Key distinctions include:
- Commercial Availability : The 2,3-dimethylphenyl variant is marketed by American Elements at $193.24/g (pricing varies with purity), while the 3,4-dimethyl compound is listed without explicit pricing .
Table 1: Comparison of Dimethylphenyl Isomers
Substituted Phenyl Derivatives
Compounds with alternative substituents on the phenyl ring exhibit distinct physicochemical and biological properties:
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (CAS Not provided)
- Structural Feature : A methoxy group at the 4-position instead of methyl groups.
- Commercial Data : Priced at €178/250 mg , indicating higher synthesis complexity compared to dimethyl derivatives .
- Bioactivity Potential: Methoxy groups are known to enhance metabolic stability in drug candidates, suggesting this derivative may have superior pharmacokinetic profiles compared to the dimethylphenyl analog .
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (CAS Not provided)
Ureido-Linked Thiazole Derivatives (From )
- Synthetic Yield : 88.8% for 10n vs. 95.0% for trifluoromethyl-substituted analogs (e.g., 10m), suggesting dimethylphenyl groups may marginally reduce reaction efficiency .
- Mass Data : The molecular ion peak (m/z 508.3 [M+H]⁺ ) for 10n is lower than analogs with bulkier substituents (e.g., m/z 616.2 for 10m), highlighting the impact of substituent size on mass spectral profiles .
Fluorinated and Hydroxylated Derivatives
- Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9): Structural Feature: Fluorine substituent at the 3-position. Electronic Effects: The electronegative fluorine atom may increase the compound’s polarity compared to dimethylphenyl analogs, affecting solubility and binding affinity in biological systems .
- Methyl 2-hydroxy-2-(5-hydroxy-2,7-dimethyl-4-oxo-4H-chromen-3-yl)acetate :
Key Research Findings and Data Gaps
- Synthetic Yields : Dimethylphenyl derivatives generally show moderate yields (~88–93%) in ureido-thiazole syntheses, while trifluoromethyl or chloro substituents achieve higher yields (~95%) .
- Commercial Demand : The 3,4-dimethylphenyl variant is less frequently listed in chemical catalogs compared to halogenated or methoxy-substituted analogs, suggesting niche applications .
- Biological Data: Limited studies exist on the target compound’s bioactivity. However, structurally related compounds with ureido-thiazole frameworks show promise in targeting enzymes or pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
